Circulin

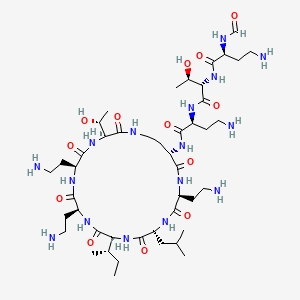

Descripción

Propiedades

Número CAS |

9008-54-2 |

|---|---|

Fórmula molecular |

C45H84N16O13 |

Peso molecular |

1057.2 g/mol |

Nombre IUPAC |

(2S,3R)-2-[[(2S)-4-amino-2-formamidobutanoyl]amino]-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |

InChI |

InChI=1S/C45H84N16O13/c1-7-23(4)33-44(73)56-28(10-16-48)37(66)54-30(12-18-50)41(70)60-34(24(5)63)43(72)51-19-13-31(40(69)53-27(9-15-47)39(68)58-32(20-22(2)3)42(71)59-33)55-38(67)29(11-17-49)57-45(74)35(25(6)64)61-36(65)26(8-14-46)52-21-62/h21-35,63-64H,7-20,46-50H2,1-6H3,(H,51,72)(H,52,62)(H,53,69)(H,54,66)(H,55,67)(H,56,73)(H,57,74)(H,58,68)(H,59,71)(H,60,70)(H,61,65)/t23-,24+,25+,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-/m0/s1 |

Clave InChI |

YLHJFOAQDDQFIU-LGGGVIKPSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC=O)[C@@H](C)O)CCN)CCN |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC=O)C(C)O)CCN)CCN |

Origen del producto |

United States |

Foundational & Exploratory

Circulin Peptides: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Circulin peptides represent a fascinating class of cyclotides, ribosomally synthesized and post-translationally modified peptides, with a unique cyclic cystine knot (CCK) motif. First discovered in the tropical plant Chassalia parvifolia, these macrocyclic peptides have garnered significant interest due to their potent biological activities, including anti-HIV, antimicrobial, and cytotoxic effects. Their exceptional stability, conferred by their cyclic backbone and knotted disulfide bridges, makes them attractive scaffolds for drug design and development. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activities of this compound peptides, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Discovery and Structural Elucidation

This compound peptides were first isolated from the leaves and stems of the tropical tree Chassalia parvifolia[1][2]. The initial discovery of this compound A and B was followed by the identification of several other homologues, including Circulins C, D, E, and F[1].

Structurally, circulins are small, cyclic proteins typically composed of 29 to 30 amino acids[1]. Their defining feature is a head-to-tail cyclized peptide backbone and three conserved disulfide bonds. These disulfide bridges form a unique knotted structure known as the cyclic cystine knot (CCK), with a connectivity of CysI-CysIV, CysII-CysV, and CysIII-CysVI[2]. This intricate arrangement is responsible for the remarkable thermal, chemical, and enzymatic stability of these peptides[3][4]. The three-dimensional structures of this compound A (PDB ID: 1BH4) and this compound B (PDB ID: 2ERI) have been determined, providing valuable insights into their structure-activity relationships[4][5].

Biosynthesis of this compound Peptides

As with other cyclotides, circulins are gene-encoded peptides derived from larger precursor proteins[6][7]. The biosynthesis is a multi-step process involving post-translational modifications. The precursor protein typically contains a signal peptide, a pro-domain, the mature this compound domain, and a C-terminal tail[2]. An asparaginyl endopeptidase, a type of cysteine protease, is responsible for excising the mature peptide domain and catalyzing the head-to-tail cyclization[2][8].

Caption: Biosynthesis workflow of this compound peptides.

Isolation and Purification

The isolation of this compound peptides from plant material involves extraction followed by a multi-step purification process. A generalized workflow is presented below.

Caption: General workflow for the isolation of this compound peptides.

Experimental Protocols

3.1.1. Extraction

-

Plant Material Preparation: Air-dry and grind the leaves and stems of Chassalia parvifolia.

-

Solvent Extraction: Macerate the powdered plant material with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (1:1 v/v) at room temperature.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for purifying this compound peptides based on their hydrophobicity[9][10][11].

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from 0% to 100% Solvent B over 60 minutes is a typical starting point. The gradient can be optimized based on the separation of the peptides.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the peptide peaks and analyze for purity.

3.1.3. Ion-Exchange Chromatography (IEX)

IEX can be employed as an orthogonal purification step to separate peptides based on their net charge[13][14][15].

-

Resin: A strong cation exchange (e.g., sulfopropyl) or strong anion exchange (e.g., quaternary ammonium) resin can be used depending on the isoelectric point (pI) of the target this compound and the chosen pH.

-

Buffers:

-

Binding Buffer: Low ionic strength buffer (e.g., 20 mM phosphate (B84403) buffer) at a pH that ensures the peptide is charged and binds to the resin.

-

Elution Buffer: High ionic strength buffer (e.g., 20 mM phosphate buffer with 1 M NaCl).

-

-

Elution: Elute the bound peptides using a linear salt gradient.

-

Fraction Analysis: Analyze the collected fractions by RP-HPLC and mass spectrometry.

Biological Activities and Mechanism of Action

This compound peptides exhibit a range of biological activities, with their anti-HIV and antimicrobial properties being the most extensively studied.

Anti-HIV Activity

Circulins have been shown to inhibit the cytopathic effects of HIV-1 infection in vitro[1][16]. The proposed mechanism of action involves the inhibition of HIV-1 reverse transcriptase[17].

Antimicrobial Activity

Circulins are active against both Gram-positive and Gram-negative bacteria[18]. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane[19]. The cationic residues on the surface of the this compound molecule are thought to interact with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death[20][21].

Caption: Proposed mechanism of antimicrobial action of this compound peptides.

Quantitative Bioactivity Data

The following table summarizes the reported biological activities of various this compound peptides.

| Peptide | Activity | Assay System | Value | Reference |

| This compound A | Anti-HIV-1 | CEM-SS cells | EC50: 0.04 - 0.26 µM | [16] |

| Cytotoxicity | CEM-SS cells | IC50: 0.5 µM | [16] | |

| This compound B | Anti-HIV-1 | CEM-SS cells | EC50: 0.04 - 0.26 µM | [16] |

| Cytotoxicity | CEM-SS cells | IC50: 0.5 µM | [16] | |

| This compound C | Anti-HIV-1 | In vitro | EC50: 50 - 275 nM | [1] |

| This compound D | Anti-HIV-1 | In vitro | EC50: 50 - 275 nM | [1] |

| This compound E | Anti-HIV-1 | In vitro | EC50: 50 - 275 nM | [1] |

| This compound F | Anti-HIV-1 | In vitro | EC50: 50 - 275 nM | [1] |

Experimental Protocols for Bioactivity Assays

4.4.1. Anti-HIV Assay (MTT Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV infection[22].

-

Cell Culture: Culture a suitable host cell line (e.g., CEM-SS) in appropriate media.

-

Infection: Infect the cells with a known titer of HIV-1.

-

Treatment: Add serial dilutions of the this compound peptide to the infected cell cultures. Include positive (e.g., AZT) and negative (no peptide) controls.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

-

MTT Staining: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization buffer (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve.

4.4.2. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method determines the minimum inhibitory concentration (MIC) of a peptide against a specific bacterium[1][23][24].

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Peptide Dilution: Prepare serial two-fold dilutions of the this compound peptide in MHB in a 96-well polypropylene (B1209903) microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound peptides are a promising class of natural products with significant therapeutic potential. Their unique cyclic structure and potent biological activities make them valuable leads for the development of new anti-infective and anticancer agents. Further research is warranted to fully elucidate their mechanisms of action, explore their therapeutic applications, and develop efficient methods for their synthesis and production. The use of circulins as scaffolds for peptide-based drug design also holds considerable promise for creating novel therapeutics with enhanced stability and activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Circular micro-proteins and mechanisms of cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel strategies for isolation and characterization of cyclotides: the discovery of bioactive macrocyclic plant polypeptides in the Violaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The structural and functional reliability of Circulins of Chassalia parvifolia for peptide therapeutic scaffolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Synthesis of Circular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of peptide hormones derived from precursor sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme-catalyzed peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 10. hplc.eu [hplc.eu]

- 11. pharmtech.com [pharmtech.com]

- 12. hplc.eu [hplc.eu]

- 13. cytivalifesciences.com [cytivalifesciences.com]

- 14. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]

- 15. harvardapparatus.com [harvardapparatus.com]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Peptides in Combatting HIV Infection: Applications and Insights [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Peptides Share a Common Interaction Driven by Membrane Line Tension Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Chassalia parvifolia: A Technical Guide to the Isolation and Analysis of Circulins for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chassalia parvifolia, a plant from the Rubiaceae family, has emerged as a significant natural source of circulins, a family of macrocyclic peptides known as cyclotides. These peptides are characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which confers them with exceptional stability. This structural motif, known as the cyclic cystine knot (CCK), makes circulins robust candidates for drug development. Notably, circulins isolated from Chassalia parvifolia have demonstrated potent anti-HIV activity, positioning them as promising leads for novel antiviral therapeutics. This technical guide provides an in-depth overview of the extraction, purification, and characterization of circulins from Chassalia parvifolia, their biological activities, and the current understanding of their mechanism of action.

Quantitative Data on Circulin Bioactivity

The anti-HIV-1 activity of circulins A-F, isolated from Chassalia parvifolia, has been evaluated in vitro. The following table summarizes the key quantitative data regarding their efficacy and cytotoxicity.

| This compound | EC50 (nM) | IC50 (nM) | Reference |

| This compound A | 50 | 500 | [1] |

| This compound B | 70 | 520 | [1] |

| This compound C | 50 - 275 | Not specified | [2] |

| This compound D | 50 - 275 | Not specified | [2] |

| This compound E | 50 - 275 | Not specified | [2] |

| This compound F | 50 - 275 | Not specified | [2] |

EC50 (50% effective concentration): The concentration of the this compound that inhibits the cytopathic effects of HIV-1 by 50%. IC50 (50% inhibitory concentration): The concentration of the this compound that is cytotoxic to the host cells by 50%.

Experimental Protocols

Extraction and Purification of Circulins from Chassalia parvifolia

While specific, detailed protocols for the extraction of circulins from Chassalia parvifolia are not extensively published, the following methodology is based on general procedures for cyclotide isolation and the techniques mentioned in the original research on circulins.

a) Plant Material and Extraction:

-

Plant Material: Dried and powdered stems of Chassalia parvifolia.

-

Extraction Solvent: A mixture of organic solvents, typically dichloromethane/methanol (B129727) (1:1 v/v) or ethanol.

-

Protocol:

-

Macerate the powdered plant material in the extraction solvent at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Partition the crude extract between water and a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar compounds. The circulins will remain in the aqueous/methanolic phase.

-

b) Solid-Phase Extraction (SPE):

-

Stationary Phase: C18 silica (B1680970) gel.

-

Protocol:

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the aqueous/methanolic extract onto the cartridge.

-

Wash the cartridge with water and low concentrations of acetonitrile (B52724) (e.g., 10-20%) to remove polar impurities.

-

Elute the circulins with a higher concentration of acetonitrile (e.g., 60-80%).

-

c) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 reversed-phase column (preparative or semi-preparative).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Protocol:

-

Dissolve the enriched fraction from SPE in a minimal amount of Solvent A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the circulins using a linear gradient of Solvent B. A suggested gradient would be from 20% to 60% Solvent B over 40-60 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the fractions corresponding to the peaks of interest for further analysis.

-

Structural Characterization

a) Mass Spectrometry:

-

Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Protocol:

-

Dissolve the purified this compound in a suitable solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum to determine the molecular weight of the cyclic peptide.

-

b) Amino Acid Sequence Analysis:

-

Reduction and Alkylation:

-

Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).

-

Alkylate the resulting free thiols with iodoacetamide (B48618) to prevent re-oxidation.

-

-

Enzymatic Digestion:

-

Digest the linearized peptide with a specific endoproteinase, such as trypsin or chymotrypsin.

-

Trypsin: Cleaves at the C-terminus of lysine (B10760008) and arginine residues.

-

Chymotrypsin: Cleaves at the C-terminus of aromatic amino acids (phenylalanine, tyrosine, tryptophan).

-

Incubate the linearized peptide with the chosen enzyme at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) in a suitable buffer (e.g., ammonium (B1175870) bicarbonate for trypsin) at 37°C for 4-18 hours.

-

-

Edman Degradation:

-

Subject the resulting peptide fragments to automated Edman degradation to determine their amino acid sequences. This method sequentially removes one amino acid at a time from the N-terminus.

-

The sequence of the full-length this compound is then reconstructed by overlapping the sequences of the peptide fragments obtained from different enzymatic digestions.

-

Anti-HIV-1 Activity Assay

-

Cell Line: CEM-SS cells, a human T-lymphoblastoid cell line highly susceptible to HIV-1 infection.

-

Virus: HIV-1 laboratory strains (e.g., RF).

-

Assay: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay to measure cell viability.

-

Protocol:

-

Seed CEM-SS cells in a 96-well plate.

-

Infect the cells with a standardized amount of HIV-1 in the presence of serial dilutions of the purified circulins.

-

Include control wells with uninfected cells, infected cells without circulins, and cells treated with a known anti-HIV drug (e.g., AZT).

-

Incubate the plates for 6 days at 37°C in a humidified 5% CO2 atmosphere.

-

Add the XTT reagent to each well. Viable cells will metabolize XTT to a colored formazan (B1609692) product.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the EC50 and IC50 values from the dose-response curves.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the anti-HIV activity of circulins and other cyclotides is believed to be the disruption of the viral or host cell membrane. Their amphipathic nature allows them to interact with the lipid bilayer, leading to membrane permeabilization and subsequent inhibition of viral entry.

While direct interaction with the membrane is the initial event, the downstream consequences on cellular signaling pathways are not yet fully elucidated for circulins. However, membrane disruption can trigger a cascade of intracellular events. A proposed general mechanism and a hypothetical workflow for investigating these downstream effects are presented below.

Investigating Downstream Signaling: A Proteomics Approach

To understand the broader cellular impact of this compound treatment, a proteomics-based approach can be employed. This would allow for the identification of changes in protein expression and post-translational modifications, providing insights into the affected signaling pathways.

References

Unraveling the Intricate Architecture of Circulins A and B: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of Circulin A and B, two macrocyclic peptides isolated from the plant Chassalia parvifolia.[1] These peptides have garnered significant interest within the scientific community due to their potent anti-HIV activity.[1][2][3] Their unique and highly constrained cyclic cystine knot motif presents a formidable challenge for structural analysis. This document details the key experimental methodologies, presents quantitative structural data, and visualizes the logical workflows employed to decipher their complex molecular architecture.

Molecular Architecture and Biological Significance

This compound A and B belong to the cyclotide family of peptides, characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[4][5] This intricate structure confers exceptional stability against thermal and enzymatic degradation.[6] The anti-HIV activity of Circulins A and B is critically dependent on their three-dimensional conformation, as reduction of the disulfide bonds leads to a loss of this activity.[7]

Amino Acid Composition and Physicochemical Properties

The primary structures of this compound A and B were determined through a combination of amino acid analysis and Edman degradation of the reduced and alkylated peptides. The quantitative data for both peptides are summarized below.

| Property | This compound A | This compound B |

| Amino Acid Sequence | Cys-Gly-Ala-Ile-Pro-Leu-Val-Cys-Arg-Ile-Ser-Cys-Trp-Ile-Pro-Cys-Thr-Val-Gly-Leu-Pro-Thr-Cys-Val-Gly-Pro-Val-Gly-Cys-Ser | Cys-Gly-Ala-Ile-Pro-Leu-Val-Cys-Arg-Ile-Ser-Cys-Trp-Ile-Pro-Cys-Thr-Val-Gly-Leu-Pro-Val-Thr-Cys-Val-Gly-Pro-Val-Gly-Cys-Ser |

| Molecular Weight | ~3.2 kDa | ~3.2 kDa |

| Number of Residues | 30 | 30 |

| Disulfide Bonds | 3 (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 connectivity)[1] | 3 (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 connectivity)[1] |

| PDB ID | 1BH4[3][8] | 2ERI[3][8] |

| Anti-HIV Activity (EC50) | 40-260 nM[7] | 40-260 nM[7] |

Experimental Protocols for Structure Elucidation

The determination of the complex, three-dimensional structures of this compound A and B necessitated a multi-pronged approach, combining chemical, enzymatic, and sophisticated spectroscopic techniques.

Amino Acid Sequencing via Edman Degradation

Due to the cyclic nature of the peptides, direct Edman degradation is not feasible. The peptides must first be linearized by reducing the disulfide bonds and alkylating the resulting free thiols to prevent re-oxidation.

Protocol:

-

Reduction: The purified peptide is dissolved in a buffer (e.g., 0.5 M Tris-HCl, pH 8.5) containing a reducing agent like dithiothreitol (B142953) (DTT) and incubated to cleave the disulfide bonds.

-

Alkylation: A molar excess of an alkylating agent, such as iodoacetamide, is added to the solution to cap the free cysteine residues.

-

Purification: The linearized and alkylated peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Edman Degradation: The purified linear peptide is subjected to automated Edman degradation.[9][10] In this process, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved off, and identified. This cycle is repeated to determine the amino acid sequence.[9][10]

Disulfide Bond Mapping using Mass Spectrometry

The determination of the specific connectivity of the three disulfide bonds is crucial for defining the cystine knot motif. Due to the resistance of circulins to enzymatic proteolysis, partial acid hydrolysis followed by mass spectrometry was employed.[1]

Protocol:

-

Partial Acid Hydrolysis: The native peptide is incubated in dilute acid (e.g., 6 N HCl) at an elevated temperature for a short period. This results in a complex mixture of peptide fragments, some of which retain intact disulfide bonds.[1]

-

Fragment Separation: The resulting peptide fragments are separated using RP-HPLC.

-

Mass Spectrometry Analysis: Each fraction is analyzed by Fast Atom Bombardment Mass Spectrometry (FAB-MS) or other high-resolution mass spectrometry techniques.[1]

-

Data Analysis: The masses of the fragments are meticulously analyzed. Fragments containing a single disulfide bond provide direct evidence for the linkage between two specific cysteine residues. By identifying a sufficient number of such fragments, the complete disulfide bond pattern can be deduced.[1]

References

- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. Disulfide mapping of the cyclotide kalata B1. Chemical proof of the cystic cystine knot motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cib.csic.es [cib.csic.es]

- 6. Analysis of the disulfide linkage pattern in this compound A and B, HIV-inhibitory macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Mapping of Cyclotides from Viola philippica by Using Mass Spectrometry-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide sequencing by partial acid hydrolysis and high resolution plasma desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Circulin Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circulin peptides are a fascinating class of macrocyclic peptides belonging to the cyclotide family, originally isolated from the plant Chassalia parvifolia.[1] These peptides are characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which confers them exceptional stability against thermal, chemical, and enzymatic degradation.[2] The robust nature and diverse biological activities of this compound peptides, including potent antimicrobial and antiviral properties, have positioned them as promising scaffolds for the development of novel therapeutics. This guide provides an in-depth overview of the biological activities of this compound peptides, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their characterization.

Core Biological Activities

The primary biological activities of this compound peptides that have garnered significant scientific interest are their antimicrobial and anti-HIV effects. These activities are largely attributed to their ability to interact with and disrupt cellular membranes.

Antimicrobial Activity

This compound peptides exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][3] The mechanism of action is primarily membranolytic, involving the formation of pores in the microbial cell membrane, which leads to the leakage of cellular contents and ultimately cell death.[4] The amphipathic nature of these peptides, with distinct hydrophobic and hydrophilic faces, facilitates their interaction with and insertion into the lipid bilayer of microbial membranes.[4]

Anti-HIV Activity

This compound peptides have demonstrated potent inhibitory effects against the Human Immunodeficiency Virus (HIV).[2][5] The anti-HIV mechanism is also believed to involve membrane interaction, potentially by interfering with the fusion of the viral envelope with the host cell membrane.[4] The specific interactions with membrane components and the subsequent disruption of the fusion process are areas of ongoing research.

Quantitative Biological Data

The biological activities of this compound peptides can be quantified using various in vitro assays. The following tables summarize the available quantitative data for different this compound peptides and, where specific data for circulins is unavailable, for the closely related and well-studied cyclotide, kalata B1, to provide a comparative reference.

| Peptide | Organism | MIC (µM) |

| This compound A | Staphylococcus aureus | ~0.2[3] |

| Candida kefyr | 18.6[2] | |

| Candida tropicalis | 19.4[2] | |

| This compound B | Escherichia coli | 0.41[3] |

| Proteus vulgaris | 1.6[2] | |

| Klebsiella pneumoniae | 3.2[2] | |

| Kalata B1 (Reference) | Escherichia coli | >10 |

| Staphylococcus aureus | 2.5 - 5 |

Note: Specific MIC values for a broad range of microorganisms for all this compound peptides are not extensively reported in publicly available literature. The data for Kalata B1 is included for reference as a well-characterized cyclotide.

| Peptide | Cell Line | CC50 / IC50 (µM) | Assay |

| This compound A & B | CEM-SS | IC50: ~0.52[2] | Cytotoxicity |

| Vingo 5 (Reference Cyclotide) | HeLa | IC50: Not specified, but apoptosis-dependent | Cytotoxicity[6] |

| Peptide | Target | EC50 (nM) |

| This compound A | HIV-1 | ~70[2] |

| This compound B | HIV-1 | ~70[2] |

| This compound C | HIV-1 | 50 - 275[5] |

| This compound D | HIV-1 | 50 - 275[5] |

| This compound E | HIV-1 | 50 - 275[5] |

| This compound F | HIV-1 | 50 - 275[5] |

| Peptide | Hemolytic Activity (HC50) |

| Kalata B1 (Reference) | Strong (Specific value varies with experimental conditions)[7] |

Mechanism of Action: Membrane Disruption and Pore Formation

The primary mechanism of action for the antimicrobial and cytotoxic effects of this compound peptides, like other cyclotides, is the disruption of cell membranes through pore formation. This process can be visualized as a multi-step signaling and interaction pathway.

The process begins with the initial binding of the this compound peptide to the cell membrane, driven by a combination of electrostatic interactions with negatively charged membrane components and hydrophobic interactions.[4] This is followed by the insertion of the peptide into the outer leaflet of the lipid bilayer. Once inserted, individual peptide molecules can oligomerize to form transmembrane pores.[3] The formation of these pores, which can follow either a "barrel-stave" or "toroidal" model, disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites and ultimately causing cell death.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound peptides.

Extraction and Purification of this compound Peptides

A general workflow for the extraction and purification of this compound peptides from their natural source, Chassalia parvifolia, is outlined below.

Methodology:

-

Extraction: Plant material is homogenized and extracted with an organic solvent mixture, typically dichloromethane/methanol, to isolate a broad range of compounds, including peptides.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. The peptide-containing fraction is collected.

-

Purification: The crude peptide extract is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This is often a multi-step process, starting with a broad gradient to separate major components, followed by shallower gradients for fine purification of individual this compound peptides.

-

Characterization: The purity and identity of the isolated peptides are confirmed by mass spectrometry (to determine the molecular weight) and amino acid analysis (to confirm the amino acid composition and sequence).

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of Peptide Stock Solution: A stock solution of the purified this compound peptide is prepared in a suitable solvent (e.g., sterile deionized water or a buffer).

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a defined cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The peptide stock solution is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.

Hemolysis Assay (HC50 Determination)

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), providing an indication of its cytotoxicity towards mammalian cells. The HC50 is the concentration of the peptide that causes 50% hemolysis.

Methodology:

-

Preparation of Erythrocyte Suspension: Fresh red blood cells are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v).

-

Peptide Dilutions: Serial dilutions of the this compound peptide are prepared in the same buffered saline.

-

Incubation: The erythrocyte suspension is incubated with the different peptide concentrations in a microtiter plate for a defined period (e.g., 1 hour at 37°C).

-

Centrifugation: The plate is centrifuged to pellet the intact red blood cells.

-

Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculation of HC50: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, buffer only). The HC50 value is determined from the dose-response curve.

Cytotoxicity Assay (CC50/IC50 Determination)

This assay assesses the effect of a peptide on the viability of mammalian cells. The CC50 (50% cytotoxic concentration) or IC50 (50% inhibitory concentration) is the concentration of the peptide that reduces cell viability by 50%.

Methodology (MTT Assay):

-

Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

-

Peptide Treatment: The cells are treated with various concentrations of the this compound peptide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm).

-

Calculation of CC50/IC50: Cell viability is calculated as a percentage of the untreated control cells. The CC50/IC50 value is determined from the dose-response curve.

Conclusion

This compound peptides represent a structurally robust and biologically active class of molecules with significant potential for therapeutic development. Their potent antimicrobial and anti-HIV activities, mediated primarily through membrane disruption, make them attractive candidates for further investigation. The methodologies outlined in this guide provide a framework for the consistent and comprehensive evaluation of their biological properties. Further research is warranted to fully elucidate their structure-activity relationships, optimize their therapeutic index, and explore their full potential in combating infectious diseases.

References

- 1. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Mechanism of Circulin: A Technical Guide

Circulins are a class of cyclic bacteriocins, which are antimicrobial peptides produced by certain bacteria. This guide provides an in-depth analysis of the mechanism of action behind circulin's antimicrobial activity, with a focus on its molecular interactions and the resulting physiological effects on target bacteria. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and microbiology.

Core Mechanism: Membrane Permeabilization and Lipid Targeting

The primary antimicrobial action of this compound is the disruption of bacterial cell membrane integrity. This process is initiated by a specific interaction with a key phospholipid component of the bacterial membrane, leading to permeabilization and subsequent cell death.

Initial Electrostatic Attraction and Membrane Insertion

This compound, being a cationic peptide, is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, this compound inserts itself into the bacterial membrane.

Specific Targeting of Phosphatidylethanolamine (B1630911) (PE)

A distinguishing feature of this compound's mechanism is its specific binding to phosphatidylethanolamine (PE), a major component of bacterial cell membranes. This interaction is crucial for its membrane-disrupting activity. The binding of this compound to PE is thought to induce a conformational change in the peptide, facilitating its insertion into and perturbation of the lipid bilayer. This specificity for PE contributes to its selective toxicity towards bacterial cells over mammalian cells, as PE is more abundant in the outer leaflet of bacterial membranes.

Membrane Permeabilization and Leakage of Cellular Contents

The interaction between this compound and PE leads to the formation of pores or channels in the bacterial membrane. This disruption of the membrane's structural integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and larger molecules like proteins and nucleic acids. The loss of these vital components and the dissipation of the transmembrane potential ultimately lead to metabolic arrest and cell death.

The following diagram illustrates the proposed mechanism of action of this compound on a Gram-negative bacterium.

Caption: Mechanism of this compound action on Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound A against various bacterial and fungal strains.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | K-12 | 32 | |

| Salmonella typhimurium | - | 16 | |

| Pseudomonas aeruginosa | - | >128 | |

| Staphylococcus aureus | - | 64 | |

| Bacillus subtilis | - | 8 | |

| Saccharomyces cerevisiae | - | 16 | |

| Candida albicans | - | 32 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the antimicrobial mechanism of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Microorganism: a. A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Luria-Bertani for bacteria, Yeast Peptone Dextrose for yeast). b. The culture is incubated overnight at the optimal temperature for the microorganism (e.g., 37°C for E. coli). c. The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or a buffer). b. A series of twofold dilutions of the this compound stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. An equal volume of the standardized microorganism suspension is added to each well of the microtiter plate containing the this compound dilutions. b. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC: a. After incubation, the plate is visually inspected for turbidity. b. The MIC is recorded as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

The following diagram illustrates the workflow for a typical MIC assay.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of a peptide to disrupt the integrity of lipid vesicles (liposomes) by monitoring the leakage of a fluorescent dye.

1. Preparation of Liposomes: a. A lipid mixture containing PE and other relevant phospholipids (B1166683) is dissolved in an organic solvent. b. The solvent is evaporated to form a thin lipid film. c. The lipid film is hydrated with a buffer containing a self-quenching concentration of a fluorescent dye, such as calcein (B42510). d. The resulting multilamellar vesicles are subjected to extrusion through polycarbonate filters to form unilamellar vesicles of a defined size. e. The external, unencapsulated dye is removed by size-exclusion chromatography.

2. Fluorescence Measurement: a. The calcein-loaded liposomes are placed in a cuvette in a spectrofluorometer. b. This compound is added to the liposome (B1194612) suspension. c. The fluorescence intensity is monitored over time. An increase in fluorescence indicates that this compound has permeabilized the liposomes, causing calcein to leak out and become de-quenched. d. Complete leakage (100%) is determined by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.

3. Data Analysis: a. The percentage of calcein leakage is calculated as a function of time and this compound concentration.

The logical relationship of events in the calcein leakage assay is depicted below.

Caption: Logical flow of the calcein leakage assay.

Conclusion

The antimicrobial activity of this compound is primarily driven by its ability to specifically recognize and bind to phosphatidylethanolamine in bacterial membranes. This interaction leads to membrane permeabilization, leakage of essential cellular components, and ultimately, cell death. This targeted mechanism makes this compound and its derivatives promising candidates for the development of new antimicrobial agents, particularly in an era of growing antibiotic resistance. Further research into the structure-activity relationships of circulins could lead to the design of even more potent and selective antimicrobial peptides.

Circulin's Anti-HIV Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circulins are a class of cyclotides, which are macrocyclic peptides derived from plants.[1][2] Their unique cyclic cystine knot motif provides exceptional stability against thermal, chemical, and enzymatic degradation.[1][2] This inherent stability, coupled with their biological activities, makes them promising candidates for therapeutic development. Among their various properties, circulins A and B have demonstrated notable anti-HIV activity since their initial discovery during a natural products screening initiative by the US National Cancer Institute.[1][3] This technical guide provides an in-depth exploration of the anti-HIV activity of circulin, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its effects.

Mechanism of Action: Inhibition of HIV Entry

The primary anti-HIV mechanism of this compound is the inhibition of viral entry into the host cell.[4][5] HIV entry is a multi-step process that begins with the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[6][7][8] This initial binding induces conformational changes in gp120, allowing it to interact with a coreceptor, typically CCR5 or CXCR4.[6][9] This dual-receptor engagement triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent release of the viral capsid into the host cell's cytoplasm.[10][11]

This compound acts as an entry inhibitor, interfering with this critical initial stage of the HIV life cycle.[4][5] While the precise molecular interactions are still under investigation, it is understood that this compound's activity is directed at the viral particle itself.[12] This suggests a mechanism involving direct binding to viral components, likely the envelope glycoproteins, thereby preventing their interaction with host cell receptors.

The following diagram illustrates the HIV entry process and the proposed point of inhibition by this compound.

Quantitative Data on Anti-HIV Activity and Cytotoxicity

The anti-HIV efficacy of circulins and other cyclotides is typically quantified by their 50% effective concentration (EC50), which is the concentration of the compound that inhibits HIV replication by 50%.[13] Concurrently, their toxicity to host cells is measured by the 50% cytotoxic concentration (IC50), the concentration at which a 50% reduction in cell viability is observed.[14] The selectivity index (SI), calculated as the ratio of IC50 to EC50, provides a measure of the compound's therapeutic window.

The following table summarizes the reported anti-HIV activity and cytotoxicity of this compound A and B.

| Compound | EC50 (nM) | IC50 (nM) | Cell Line | Reference(s) |

| This compound A | ~70 | ~520 | CEM-SS | [1] |

| This compound B | 70 | >520 | CEM-SS | [1][15] |

Experimental Protocols

The characterization of this compound's anti-HIV activity involves a series of in vitro assays. The following sections detail the general methodologies for these key experiments.

Anti-HIV Assay (Cytoprotection Assay)

This assay evaluates the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

-

Cell Culture: Human T-lymphoblastoid cells (e.g., CEM-SS) are cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Infection: Cells are infected with a laboratory-adapted strain of HIV-1.

-

Treatment: Immediately after infection, the cells are treated with the different concentrations of this compound. Control groups include untreated infected cells and uninfected cells.

-

Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication and the induction of cytopathic effects (typically 5-6 days).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay.[16] These assays measure the metabolic activity of viable cells.

-

Data Analysis: The concentration of this compound that protects 50% of the cells from HIV-induced death is calculated as the EC50.

The workflow for a typical anti-HIV cytoprotection assay is depicted below.

Cytotoxicity Assay

This assay is performed in parallel with the anti-HIV assay to determine the toxicity of the compound to uninfected host cells.

-

Cell Culture: The same cell line used in the anti-HIV assay (e.g., CEM-SS) is cultured.

-

Treatment: Uninfected cells are treated with the same range of this compound concentrations.

-

Incubation: The cells are incubated for the same duration as in the anti-HIV assay.

-

Viability Assessment: Cell viability is measured using an MTT or XTT assay.

-

Data Analysis: The concentration of this compound that reduces cell viability by 50% is calculated as the IC50.[14]

Mechanism of Action (Entry Inhibition) Assay

To specifically investigate the inhibition of viral entry, a time-of-addition experiment can be performed.

-

Cell Culture and Infection: Host cells are infected with HIV-1.

-

Time-Delayed Treatment: this compound is added at different time points before, during, and after infection.

-

Analysis: The level of viral replication is measured (e.g., by p24 antigen capture ELISA or a reporter gene assay). If this compound is most effective when present during the initial stages of infection, it confirms its role as an entry inhibitor.

Further mechanistic studies can involve direct binding assays between this compound and viral glycoproteins or competition assays with monoclonal antibodies that bind to known epitopes on gp120 or gp41.

Structure-Activity Relationships

Studies on a range of cyclotides have provided some insights into the structural features that influence their anti-HIV activity.[1][2] Both hydrophobicity and the distribution of charged residues on the peptide's surface appear to play a role in modulating membrane binding and, consequently, antiviral activity.[1][2] For instance, the presence of a negative charge in the hydrophobic and membrane-binding regions of some cyclotides may inhibit their interaction with the viral or cellular membranes.[1]

Conclusion and Future Directions

Circulins A and B exhibit potent anti-HIV activity by inhibiting the entry of the virus into host cells. Their exceptional stability makes them attractive scaffolds for the development of novel antiretroviral agents. Future research should focus on elucidating the precise molecular interactions between this compound and the HIV-1 envelope glycoproteins to enable the rational design of more potent and selective analogs. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties and therapeutic potential of circulins in a physiological setting. The development of this compound-based therapeutics could offer a valuable addition to the current arsenal (B13267) of anti-HIV drugs, particularly for combating drug-resistant viral strains.

References

- 1. Cyclotides as natural anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclotides as natural anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iapac.org [iapac.org]

- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 6. Novel Approaches to Inhibit HIV Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CD4-induced interaction of primary HIV-1 gp120 glycoproteins with the chemokine receptor CCR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Entry inhibitor - Wikipedia [en.wikipedia.org]

- 11. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Inhibition of HIV-1 by Cyclotide-Enriched Extracts of Viola tricolor: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. A Review: The Antiviral Activity of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Native Physiological Function of Circulin in Plants: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Circulins are a subgroup of cyclotides, a family of exceptionally stable, ribosomally synthesized, and post-translationally cyclized peptides found in various plant species. Isolated from Chassalia parvifolia, circulins are integral to the plant's innate and induced defense systems. Their primary physiological function is to protect the plant against biotic threats, including insect pests and microbial pathogens. This is achieved through a direct mechanism of membrane disruption, leading to cell lysis of the invading organism. The production of these defense peptides is, in some cases, regulated by stress-signaling pathways, such as the jasmonic acid pathway, which is activated in response to herbivory. This document provides an in-depth guide to the biosynthesis, mechanism of action, and experimental analysis of circulins, contextualized within their role as plant defense agents.

Introduction: Circulins as Plant Defense Peptides

Circulins are macrocyclic polypeptides, typically comprising 29-30 amino acids, originally isolated from the plant Chassalia parvifolia of the Rubiaceae family. They belong to the cyclotide family, which is characterized by a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds[1][2]. This structure, known as the cyclic cystine knot (CCK), confers remarkable resistance to thermal, chemical, and enzymatic degradation[3][4].

The native physiological role of circulins and other cyclotides is primarily in plant defense[5][6][7][8]. They are potent defense agents with demonstrated insecticidal and antimicrobial properties[1][7][9]. Their high concentration in plant tissues—up to 1 g/kg of wet plant weight for some cyclotides—underscores their importance as a constitutive and inducible defense shield[10]. While much of the interest in circulins has been driven by their potent anti-HIV and antimicrobial activities from a pharmaceutical perspective, these functions are fortuitous extensions of their primary role in protecting their host plant[1][6].

Biosynthesis and Molecular Structure

The biosynthesis of circulins, like all cyclotides, is a genetically encoded process that begins with ribosomal synthesis of a larger precursor protein[3][11][12]. This multi-step process ensures the correct folding and formation of the complex CCK motif.

-

Transcription and Translation: A cyclotide gene is transcribed and translated into a precursor protein, or prepropeptide.

-

ER Translocation: This precursor contains an N-terminal endoplasmic reticulum (ER) signal sequence, which directs it into the secretory pathway[1][2].

-

Processing and Folding: Within the ER, the signal peptide is cleaved, and the propeptide folds, allowing the six conserved cysteine residues to form the three characteristic disulfide bonds. This folding is a critical step for the subsequent cyclization.

-

Cyclization: An asparaginyl endoproteinase (AEP) excises the mature cyclotide domain from the propeptide and ligates the newly freed N- and C-termini to form the circular backbone[7].

-

Trafficking: The mature, stable circulin is then trafficked to its final destination within the plant cell, likely vacuoles, or secreted.

References

- 1. Biosynthesis and insecticidal properties of plant cyclotides: The cyclic knotted proteins from Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the synthesis strategies of plant-derived cyclotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3.1. Plant Materials and Cyclotide Isolation [bio-protocol.org]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The structural and functional reliability of Circulins of Chassalia parvifolia for peptide therapeutic scaffolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Influence of Plant Stress Hormones and Biotic Elicitors on Cyclotide Production in Viola uliginosa Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. Cyclotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sequence Homology of the Circulin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sequence homology within the Circulin peptide family. Circulins are a group of macrocyclic peptides, belonging to the broader cyclotide family, that have garnered significant interest for their diverse biological activities, including potent antimicrobial and anti-HIV properties.[1][2][3] Understanding the sequence homology of these peptides is crucial for structure-activity relationship studies, the design of novel therapeutic agents, and for elucidating their mechanism of action.

Core Concepts: The this compound Peptide Family

This compound peptides are characterized by a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[4] This structure confers exceptional stability to the peptides, making them resistant to thermal and enzymatic degradation.[4] The this compound family, primarily isolated from the plant Chassalia parvifolia, includes several members, designated as this compound A through F.[1][5]

Sequence Homology and Quantitative Analysis

The members of the this compound peptide family share a high degree of sequence homology.[1] The conserved residues, particularly the six cysteine residues that form the CCK motif, are critical for maintaining the structural integrity and, consequently, the biological activity of these peptides.

Amino Acid Sequences

The amino acid sequences for this compound A, B, C, D, E, and F are presented below.

| Peptide | Sequence | Length |

| This compound A | GIPCGESCVWIPCISAALGCSCKNKVCYRN | 30 |

| This compound B | GIPCGESCVFIPCISGGLGCSCKNKVCYRN | 31 |

| This compound C | GIPCGESCVYIPCISAGLGCSCKNKVCYRN | 30 |

| This compound D | GIPCGESCVYIPCISAALGCKCKNKVCYRN | 30 |

| This compound E | GIPCGESCVWIPCISAGLGCSCKNKVCYRN | 30 |

| This compound F | GIPCGESCVWIPCISAALGCSCKNKVCYR | 29 |

Sequence Alignment

A multiple sequence alignment of the this compound peptides highlights the conserved and variable regions. The six cysteine residues are perfectly conserved across all family members.

Pairwise Sequence Identity and Similarity

The following tables summarize the pairwise sequence identity and similarity between the members of the this compound peptide family.

Table 1: Pairwise Sequence Identity (%)

| This compound A | This compound B | This compound C | This compound D | This compound E | This compound F | |

| This compound A | 100 | 76.7 | 83.3 | 86.7 | 90.0 | 96.6 |

| This compound B | 76.7 | 100 | 74.2 | 77.4 | 74.2 | 79.3 |

| This compound C | 83.3 | 74.2 | 100 | 83.3 | 86.7 | 86.2 |

| This compound D | 86.7 | 77.4 | 83.3 | 100 | 83.3 | 89.7 |

| This compound E | 90.0 | 74.2 | 86.7 | 83.3 | 100 | 93.1 |

| This compound F | 96.6 | 79.3 | 86.2 | 89.7 | 93.1 | 100 |

Table 2: Pairwise Sequence Similarity (%)

| This compound A | This compound B | This compound C | This compound D | This compound E | This compound F | |

| This compound A | 100 | 83.3 | 90.0 | 93.3 | 93.3 | 96.6 |

| This compound B | 83.3 | 100 | 80.6 | 83.9 | 80.6 | 86.2 |

| This compound C | 90.0 | 80.6 | 100 | 90.0 | 93.3 | 93.1 |

| This compound D | 93.3 | 83.9 | 90.0 | 100 | 90.0 | 96.6 |

| This compound E | 93.3 | 80.6 | 93.3 | 90.0 | 100 | 96.6 |

| This compound F | 96.6 | 86.2 | 93.1 | 96.6 | 96.6 | 100 |

Experimental Protocols for this compound Peptide Characterization

The characterization of this compound peptides involves a combination of techniques to determine their primary sequence, disulfide bond connectivity, and three-dimensional structure.

Peptide Sequencing by Edman Degradation

Due to their cyclic nature, this compound peptides are resistant to direct Edman degradation.[6] Therefore, the peptide must first be linearized.

Protocol for Linearization and Edman Degradation:

-

Reduction and Alkylation:

-

Dissolve the purified this compound peptide in a buffer containing a reducing agent (e.g., dithiothreitol (B142953) or DTT) to break the disulfide bonds.

-

Alkylate the resulting free cysteine residues with a reagent like iodoacetamide (B48618) to prevent the reformation of disulfide bonds.

-

-

Enzymatic Digestion:

-

Cleave the linearized and alkylated peptide at a specific amino acid residue using a protease (e.g., Endoproteinase Arg-C, which cleaves at the C-terminus of arginine residues).[1]

-

-

Purification of Fragments:

-

Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Edman Degradation:

-

Sequence Assembly:

-

Reconstruct the full sequence of the linearized peptide by overlapping the sequences of the individual fragments.

-

Mass Spectrometry for Sequence and Disulfide Bond Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the intact cyclic peptide and for confirming the amino acid sequence and disulfide bond connectivity.[6]

Protocol for Mass Spectrometry Analysis:

-

Intact Mass Measurement:

-

Analyze the purified this compound peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS to determine its monoisotopic mass.

-

-

Tandem Mass Spectrometry (MS/MS) for Sequencing:

-

Subject the linearized peptide (obtained as described in the Edman degradation protocol) to tandem mass spectrometry.

-

Fragment the peptide in the gas phase and analyze the masses of the resulting fragment ions to deduce the amino acid sequence.

-

-

Disulfide Bond Mapping:

-

Partially reduce and then differentially alkylate the native cyclic peptide to identify which cysteine residues are linked.

-

Alternatively, use a combination of enzymatic digestion of the non-reduced peptide and MS analysis to identify the disulfide-linked fragments.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy is the primary method for determining the three-dimensional structure of cyclotides like Circulins in solution.

Protocol for NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve a highly purified and concentrated sample of the this compound peptide in a suitable solvent (e.g., H₂O/D₂O or an organic solvent mixture).

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:

-

Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space, providing distance restraints.

-

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To assign carbon resonances.

-

¹H-¹⁵N HSQC: To assign backbone amide proton and nitrogen resonances.

-

-

-

Structure Calculation:

-

Assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.

-

Use the distance restraints from NOESY data and dihedral angle restraints derived from coupling constants to calculate a family of 3D structures that are consistent with the NMR data using software packages like CYANA, XPLOR-NIH, or CNS.

-

-

Structure Validation:

-

Assess the quality of the calculated structures using programs like PROCHECK to evaluate stereochemical parameters.

-

Signaling Pathways and Mechanism of Action

While the precise signaling pathways directly modulated by this compound peptides are still under investigation, their mechanism of action is believed to be similar to that of other cyclotides. The primary mode of action for many cyclotides involves interaction with and disruption of cell membranes.[9]

Some cyclotides have been shown to interact with G protein-coupled receptors (GPCRs).[10][11][12] For instance, the cyclotide kalata B7 has been found to be an agonist of the oxytocin (B344502) and vasopressin V1a receptors.[10] It is plausible that this compound peptides may also exert some of their biological effects through interactions with specific GPCRs, but direct evidence for this is currently limited.

Caption: Generalized signaling pathway of cyclotide interaction with a G protein-coupled receptor.

Caption: Workflow for the structural characterization of this compound peptides.

Conclusion and Future Directions

The this compound peptide family represents a fascinating group of molecules with significant therapeutic potential. Their high sequence homology, centered around the conserved cyclic cystine knot motif, provides a stable scaffold for their biological activities. This guide has provided a detailed overview of their sequence relationships, along with the key experimental protocols required for their characterization.

Future research should focus on elucidating the specific molecular targets and signaling pathways of individual this compound peptides. Understanding how the subtle variations in their sequences translate to differences in biological activity will be paramount for the rational design of novel, potent, and selective therapeutic agents based on the this compound scaffold. The exploration of their interactions with GPCRs and other potential cellular receptors remains a promising avenue for future drug development efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New this compound macrocyclic polypeptides from Chassalia parvifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structural and functional reliability of Circulins of Chassalia parvifolia for peptide therapeutic scaffolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. uniprot.org [uniprot.org]

- 6. Analysis of the disulfide linkage pattern in this compound A and B, HIV-inhibitory macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. Properties of cytotoxic peptide-formed ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Harnessing cyclotides to design and develop novel peptide GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Circular plant peptides as templates for GPCR drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Structural Fortitude of Circulin B: A Scaffold for Next-Generation Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Circulin B, a member of the cyclotide family of plant-derived peptides, presents a compelling case for its use as a robust scaffold in drug design. Its exceptional structural stability, conferred by a unique cyclic cystine knot (CCK) motif, offers a promising solution to the inherent instability of many peptide-based therapeutics. This guide provides a comprehensive overview of the structural and stability characteristics of this compound B, detailed experimental protocols for its analysis, and insights into its mechanism of action, empowering researchers to leverage this remarkable molecule in the development of novel drug candidates.

Core Structural and Physicochemical Properties

This compound B is a 30-amino acid peptide characterized by a head-to-tail cyclized backbone and three interlocking disulfide bonds. This intricate architecture, known as the cyclic cystine knot (CCK), is the cornerstone of its remarkable stability. The disulfide bridges in this compound B are formed between Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6[1]. This knotted arrangement severely restricts the conformational freedom of the peptide, rendering it highly resistant to thermal, chemical, and enzymatic degradation[2][3][4][5].

Physicochemical and Computational Stability Parameters

Computational analyses have provided quantitative insights into the stability of this compound B, suggesting it is even more stable than its counterpart, this compound A[6]. These parameters are crucial for in silico modeling and drug design efforts.

| Parameter | Value (for this compound B) | Significance | Reference |

| Molecular Formula | C₅₂H₉₈N₁₆O₁₃ | Provides the exact elemental composition. | [7] |

| Molecular Weight | 1155.4 g/mol | Fundamental physical property for analytical procedures. | [7] |

| Intra-molecular Interactions | 61 | A higher number of interactions contributes to greater stability. | [6] |

| Hydrophobicity | 67.34% | Influences membrane interaction and solubility. | [6] |

| Root Mean Square Deviation (RMSD) | 2.64 Å | Indicates low conformational fluctuation from the average structure. | [6] |

| Root Mean Square Fluctuation (RMSF) | 0.08 Å | Shows minimal movement of individual amino acid residues. | [6] |

| Radius of Gyration | 8.96 Å | A measure of the peptide's compactness. | [6] |

| Membrane Associated Free Energy | -4.10 kcal/mol | Suggests favorable interaction with cell membranes. | [6] |

Mechanism of Action: Membrane Disruption

The primary mechanism of action for the antimicrobial and anti-HIV activities of this compound B is believed to be the disruption of cellular membranes[8][9][10]. Unlike drugs that target specific intracellular signaling pathways, this compound B directly interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This interaction is thought to be initiated by the peptide's amphipathic nature, with hydrophobic residues inserting into the membrane and charged residues interacting with the lipid head groups[11][12][13]. Several models have been proposed for this membrane disruption, including the "barrel-stave," "toroidal pore," and "carpet" models[9].

References

- 1. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Cytotoxic Effects of Circulin Peptides on Host Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circulin A and this compound B are macrocyclic peptides belonging to the cyclotide family, isolated from the plant Chassalia parvifolia. Cyclotides are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers them with exceptional stability.[1] While extensively studied for their antimicrobial and anti-HIV properties, the cytotoxic effects of this compound peptides on host cells are a critical aspect of their therapeutic potential and safety profile. This technical guide provides an in-depth overview of the current understanding of these cytotoxic effects, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. It is important to note that while this compound A and B are known for their anti-HIV activity with reportedly reduced cytotoxicity, specific quantitative cytotoxic data for these particular peptides is limited in publicly available literature.[2] Therefore, this guide also incorporates data from other well-studied cyclotides to provide a broader context for the cytotoxic potential of this peptide family.

Quantitative Analysis of Cytotoxicity

The cytotoxic and hemolytic activities of cyclotides are crucial parameters in assessing their therapeutic index. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a peptide required to inhibit the growth of 50% of a cell population. Hemolytic activity is typically reported as the HC50 value, the concentration required to cause 50% hemolysis of red blood cells.[3]

Table 1: Cytotoxic Activity (IC50) of Representative Cyclotides on Human Tumor Cell Lines

| Cyclotide | Cell Line | IC50 (µM) | Reference |

| varv A | U-937 GTB (Histiocytic lymphoma) | 2.7 | [1] |

| RPMI 8226/S (Myeloma) | 6.35 | [1] | |

| varv F | U-937 GTB (Histiocytic lymphoma) | 2.6 | [1] |

| RPMI 8226/S (Myeloma) | 7.4 | [1] | |

| cycloviolacin O2 | U-937 GTB (Histiocytic lymphoma) | 0.1 | [1] |

| RPMI 8226/S (Myeloma) | 0.3 | [1] |

Table 2: Hemolytic Activity (HC50) of Antimicrobial Peptides

| Peptide/Compound | HC50 (µg/mL) | Reference |

| Polymer B8 | 0.11 | [4] |

| Melittin | Not specified, used as a positive control | [5] |

Note: The HC50 values in this table are for synthetic antimicrobial polymers and are included to provide context on the range of hemolytic activity observed in membrane-active peptides. Specific HC50 values for this compound peptides are not available in the cited literature.

Mechanisms of Cytotoxicity

The cytotoxic effects of cyclotides, including likely the this compound peptides, are primarily attributed to two interconnected mechanisms: membrane disruption and induction of apoptosis.

Membrane Disruption

The primary mechanism of action for many cyclotides involves direct interaction with and disruption of the cell membrane. This process is thought to occur in several stages:

-

Electrostatic and Hydrophobic Interactions: The peptide initially binds to the cell membrane through a combination of electrostatic interactions between cationic residues on the peptide and anionic components of the membrane, as well as hydrophobic interactions.

-

Membrane Insertion and Destabilization: Upon binding, the peptide inserts into the lipid bilayer, causing localized destabilization and lipid reorganization.

-

Pore Formation: The accumulation of peptides on the membrane can lead to the formation of pores or channels. The "toroidal pore" and "carpet" models are two proposed mechanisms for this process.[6] In the toroidal pore model, the peptides induce the lipid monolayers to bend inward, forming a pore lined by both peptides and lipid head groups. In the carpet model, the peptides accumulate on the membrane surface, and at a critical concentration, they cause a detergent-like disruption of the membrane.

A study on the related cyclotide, kalata B1, suggests a mechanism involving the induction of lipid lifting and disorganization of lipid domains, leading to the formation of a "volcano-like" pore.[7]

Figure 1: Simplified workflow of this compound peptide-induced membrane disruption.

Induction of Apoptosis

In addition to direct membrane lysis, there is growing evidence that cyclotides can induce programmed cell death, or apoptosis, in host cells. This can be a consequence of membrane perturbation or may involve distinct intracellular signaling pathways.

The intrinsic apoptosis pathway is a likely candidate for this compound-induced cell death. This pathway is initiated by intracellular stress signals, leading to mitochondrial dysfunction. Key events include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak are activated, leading to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.

-